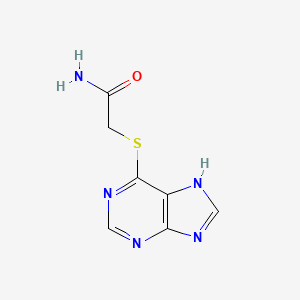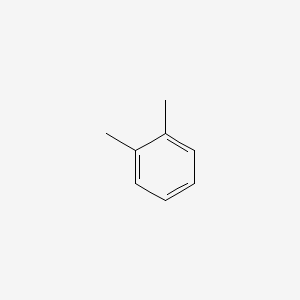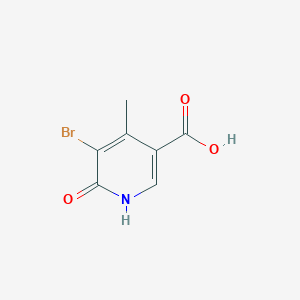
5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6BrNO3 It features a pyridine ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. This is followed by hydroxylation to add the hydroxyl group at the 6-position. The final step involves carboxylation to introduce the carboxylic acid group at the 3-position.
Bromination: The bromination of 4-methylpyridine can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Hydroxylation: The hydroxylation step can be performed using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Carboxylation: The carboxylation can be carried out using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 5-bromo-6-hydroxy-4-methylpyridine-3-methanol.
Substitution: Formation of 5-methoxy-6-hydroxy-4-methylpyridine-3-carboxylic acid.
科学研究应用
Chemistry
In chemistry, 5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and can be used in the development of new catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain enzymes or receptors, influencing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable precursor for various chemical processes.
作用机制
The mechanism of action of 5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxyl group can form hydrogen bonds or participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-4-hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but different position of the hydroxyl group.
6-Bromo-4-hydroxy-5-methylpyridine-3-carboxylic acid: Similar structure but different position of the bromine atom.
5-Chloro-6-hydroxy-4-methylpyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-6-hydroxy-4-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group in specific positions on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-4(7(11)12)2-9-6(10)5(3)8/h2H,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFLMWJJEOKZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one](/img/structure/B7882358.png)
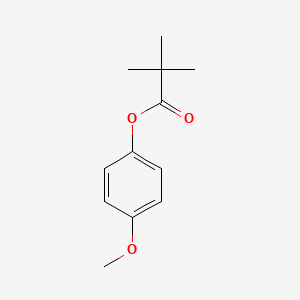
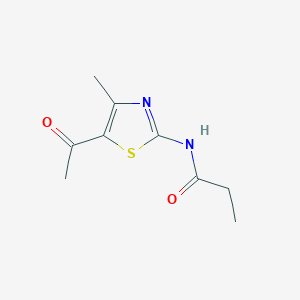
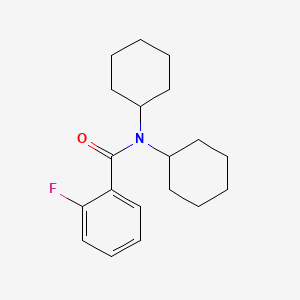
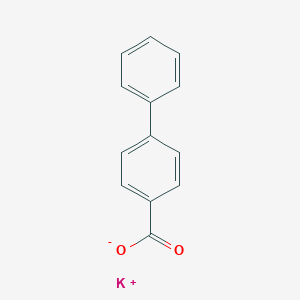
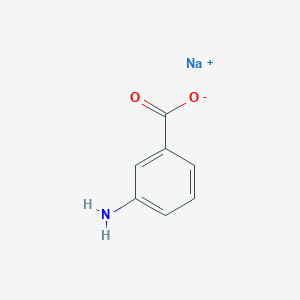
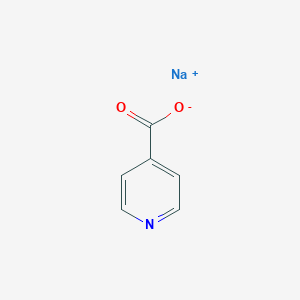
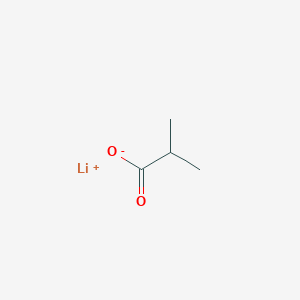
![2-(4-Propan-2-yloxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B7882417.png)
methyl]-8-quinolinol](/img/structure/B7882423.png)
![6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B7882429.png)
